molecular formula C8H12Cl2N4 B2668221 1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride CAS No. 2411256-68-1

1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride

Cat. No. B2668221
M. Wt: 235.11
InChI Key: LNJKDWJFZASOPC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction of 1,3-diols with arylhydrazines provides 1,4-disubstituted pyrazoles . A regioselective synthesis of unsymmetrical pyrazoles from β-hydroxy ketones can also be achieved .

Scientific Research Applications

Antibacterial Activities

Research has shown that certain pyrazole derivatives, including those similar to 1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole, exhibit moderate to good antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes (Asiri & Khan, 2010).

Structural Diversity in Organic Synthesis

Pyrazole derivatives are used as starting materials in various alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds. This diversity is essential in organic synthesis and pharmaceutical research (Roman, 2013).

Development of Metal Complexes

The compound and its derivatives are involved in the synthesis and characterization of metallomacrocyclic complexes, particularly with palladium. These complexes have potential applications in materials science and catalysis (Guerrero et al., 2008).

Molecular Structure Analysis

Pyrazole derivatives are studied for their molecular structure, utilizing techniques like Density Functional Theory (DFT) and X-ray diffraction. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in various scientific fields (Khan et al., 2020).

Photochromic Properties

Certain Schiff base compounds containing a pyrazolone ring, which are structurally related to 1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole, exhibit photochromic properties. This is significant in the development of molecular switches and materials that respond to light (Surati & Shah, 2015).

Antimicrobial and Antioxidant Activities

Research has indicated that pyrazole derivatives, similar in structure to the compound , have shown moderate antimicrobial and antioxidant activities. Such properties are important in the development of new pharmaceuticals (Lynda, 2021).

Exploration in Coordination Chemistry

The compound and its derivatives are used in the synthesis of new materials and for exploring various aspects of coordination chemistry. This is significant in the field of inorganic chemistry and material science (Kariuki et al., 2021).

properties

IUPAC Name

1,3-dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-6-7(5-12(2)11-6)8-3-4-9-10-8;;/h3-5H,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSYVFDDHNGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=NN2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-4-(1H-pyrazol-5-yl)pyrazole;dihydrochloride

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